Sevikar
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sevikar is a fixed-dose combination medication used primarily for the treatment of hypertension. It combines two active ingredients: olmesartan medoxomil, an angiotensin II receptor antagonist, and amlodipine besilate, a calcium channel blocker . This combination provides a synergistic effect, making it more effective in lowering blood pressure than either component alone .
Synthetic Routes and Reaction Conditions:
Amlodipine Besilate: Amlodipine is synthesized by reacting 2-chlorobenzaldehyde with methyl 3-aminocrotonate to form a dihydropyridine intermediate, which is then reacted with ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of olmesartan medoxomil and amlodipine besilate, followed by their combination in specific ratios to form film-coated tablets .
Types of Reactions:
Olmesartan Medoxomil: Undergoes hydrolysis to form the active metabolite olmesartan.
Amlodipine Besilate: Undergoes oxidation and reduction reactions, particularly in the liver where it is metabolized.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions for olmesartan medoxomil.
Oxidation/Reduction: Enzymatic reactions in the liver for amlodipine besilate.
Major Products:
Olmesartan Medoxomil: Converts to olmesartan upon hydrolysis.
Amlodipine Besilate: Metabolized to inactive pyridine derivatives.
科学的研究の応用
Sevikar has been extensively studied for its applications in various fields:
Medicine: Primarily used for the treatment of hypertension, providing better blood pressure control and reducing cardiovascular risks
Biology: Studied for its effects on vascular smooth muscle cells and cardiac muscle cells.
Chemistry: Research on the stability and reactivity of its components under different conditions.
Industry: Used in the pharmaceutical industry for the development of combination therapies for hypertension.
作用機序
Sevikar works through the combined effects of its two active ingredients:
類似化合物との比較
Losartan: Another angiotensin II receptor antagonist.
Nifedipine: Another calcium channel blocker.
Comparison:
Advantages: Improved patient compliance due to the fixed-dose combination, fewer side effects, and better blood pressure control.
This compound stands out due to its unique combination of two potent antihypertensive agents, offering a comprehensive approach to managing hypertension.
特性
CAS番号 |
1188913-21-4 |
---|---|
分子式 |
C44H51ClN8O8 |
分子量 |
855.4 g/mol |
IUPAC名 |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H26N6O3.C20H25ClN2O5/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);5-8,17,23H,4,9-11,22H2,1-3H3 |
InChIキー |
MLDQOPPBWWGIKR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。